N-Ethyl-2-naphthylamine Hydrobromide

Descripción general

Descripción

N-Ethyl-2-naphthylamine Hydrobromide is a useful research compound. Its molecular formula is C12H14BrN and its molecular weight is 252.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Ethyl-2-naphthylamine hydrobromide is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is part of a broader class of naphthylamines that have been studied for their biological activities, including potential applications in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

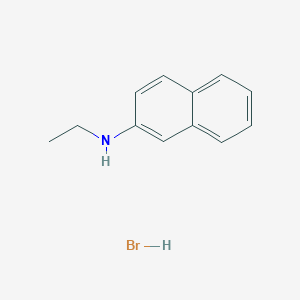

This compound is characterized by its naphthalene backbone substituted with an ethyl group and an amino group. The chemical formula is . The presence of the amino group allows for various interactions with biological macromolecules, which is critical for its activity.

Mechanisms of Biological Activity

- DNA Interaction : Naphthylamines, including N-Ethyl-2-naphthylamine, have been shown to intercalate with DNA. This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells. Studies indicate that such compounds can induce DNA strand breaks and chromosomal aberrations, contributing to their potential carcinogenicity .

- Reactive Oxygen Species (ROS) Generation : Compounds in this class can facilitate the production of reactive oxygen species within cells, leading to oxidative stress. This mechanism is particularly relevant in the context of antimicrobial activity, where ROS can damage cellular components and induce apoptosis in pathogens .

- Enzyme Inhibition : this compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been suggested that naphthylamines can interfere with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens .

Antimicrobial Activity

Research has indicated that certain naphthylamine derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Aspergillus fumigatus .

Carcinogenic Potential

The carcinogenic potential of naphthylamines has been well-documented. N-Ethyl-2-naphthylamine's structural similarities to known carcinogens raise concerns regarding its safety profile. Occupational exposure studies have linked 2-naphthylamine derivatives to increased incidences of bladder cancer among workers exposed to these compounds .

Case Studies

- Occupational Exposure : A cohort study among workers exposed to 2-naphthylamine revealed a significant increase in bladder cancer cases compared to the general population. The cumulative incidence was reported at 25% among exposed workers over several decades .

- Animal Studies : In laboratory settings, oral administration of 2-naphthylamine resulted in urinary bladder tumors in several animal models, including hamsters and dogs . These findings underscore the need for caution when handling compounds related to this compound.

Propiedades

IUPAC Name |

N-ethylnaphthalen-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.BrH/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVKYMICLQRIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=CC=CC=C2C=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659900 | |

| Record name | N-Ethylnaphthalen-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-27-5 | |

| Record name | N-Ethylnaphthalen-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.